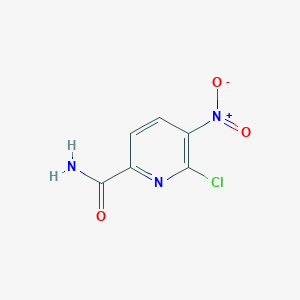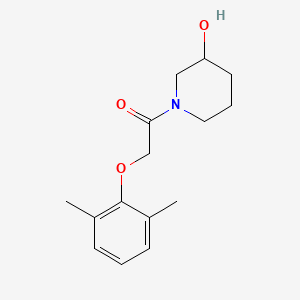
N-(2-chloro-4-methylphenyl)-2-(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a benzoxazinone core and chlorinated phenyl groups. It is often studied for its potential biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzoxazinone Core: This step usually starts with the reaction of 2-aminophenol with chloroacetyl chloride under basic conditions to form the benzoxazinone ring.
Chlorination: The benzoxazinone intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.
Acetamide Formation: The final step involves the reaction of the chlorinated benzoxazinone with 2-chloro-4-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
科学的研究の応用
2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-phenylacetamide: Lacks the additional chlorine and methyl groups on the phenyl ring.
2-(3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide: Lacks the chlorine atom at the 7-position of the benzoxazinone ring.
Uniqueness
2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide is unique due to the presence of both chlorine and methyl groups on the phenyl ring, as well as the chlorine atom at the 7-position of the benzoxazinone ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C17H14Cl2N2O3 |
|---|---|
分子量 |
365.2 g/mol |
IUPAC名 |
N-(2-chloro-4-methylphenyl)-2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-10-2-4-13(12(19)6-10)20-16(22)8-21-14-5-3-11(18)7-15(14)24-9-17(21)23/h2-7H,8-9H2,1H3,(H,20,22) |
InChIキー |
FRFMSWOPZFCQGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)COC3=C2C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12495914.png)
![7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12495933.png)


![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495943.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)
![methyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B12495956.png)



![1-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495972.png)
![1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)
![2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde](/img/structure/B12495983.png)

